molecular formula C8H7Br2IO B12868625 3-Bromo-5-iodo-4-methoxybenzyl bromide

3-Bromo-5-iodo-4-methoxybenzyl bromide

Cat. No.: B12868625
M. Wt: 405.85 g/mol
InChI Key: ZKGAEELZJYMSEX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO It is a derivative of benzyl bromide, featuring bromine, iodine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

3-Bromo-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a methoxy group. This combination of substituents provides distinct reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C8H7Br2IO

Molecular Weight

405.85 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-3-iodo-2-methoxybenzene

InChI

InChI=1S/C8H7Br2IO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

ZKGAEELZJYMSEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)CBr)Br

Origin of Product

United States

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